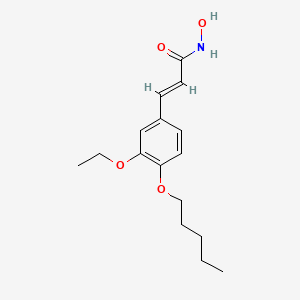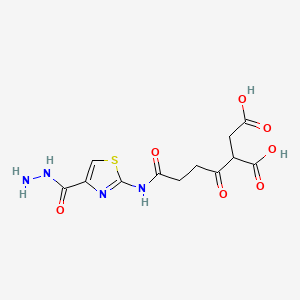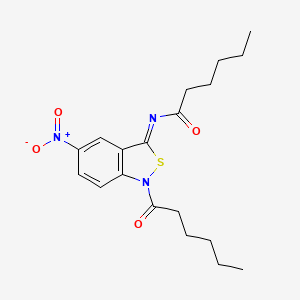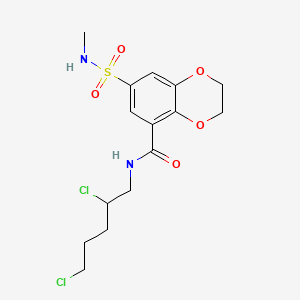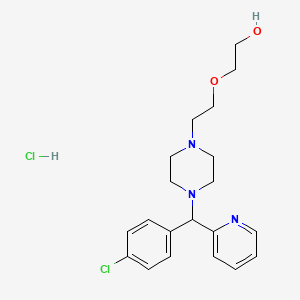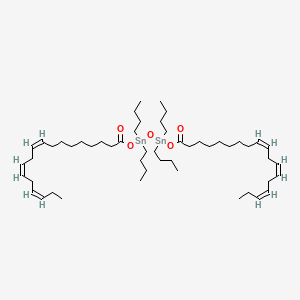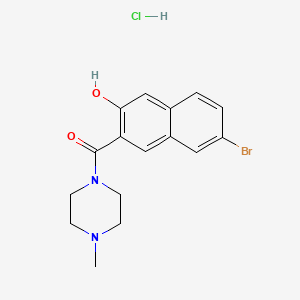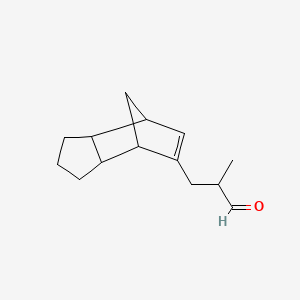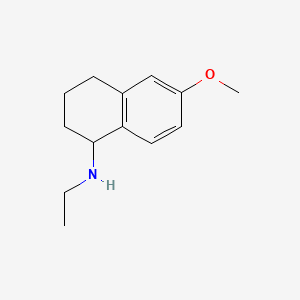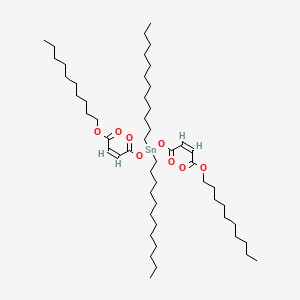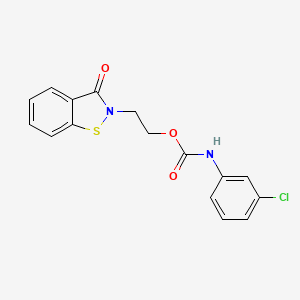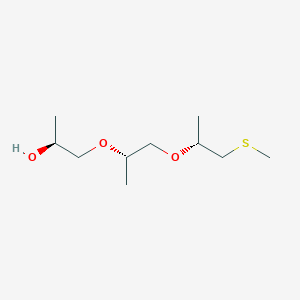
2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- is an organic compound with a complex structure It is a derivative of propanol and contains multiple ether and thioether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- typically involves multi-step organic reactions. One common method is the reaction of 1-methyl-2-(methylthio)ethanol with 1-methyl-2-(2-propenyloxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as an intermediate in the production of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- involves its interaction with specific molecular targets. The thioether groups can interact with biological molecules, potentially disrupting their normal function. This compound may also act as a nucleophile in various biochemical pathways, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxy-1-methylethoxy)-2-propanol
- 1-(2-Ethoxy-1-methylethoxy)-2-propanol
- 1-(2-Propoxy-1-methylethoxy)-2-propanol
Uniqueness
2-Propanol, 1-(1-methyl-2-(1-methyl-2-(methylthio)ethoxy)ethoxy)- is unique due to the presence of both ether and thioether groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and potential bioactivity.
Propiedades
Número CAS |
72187-26-9 |
|---|---|
Fórmula molecular |
C10H22O3S |
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C10H22O3S/c1-8(11)5-12-9(2)6-13-10(3)7-14-4/h8-11H,5-7H2,1-4H3/t8-,9-,10+/m0/s1 |
Clave InChI |
VRUJZAUWWWDUCV-LPEHRKFASA-N |
SMILES isomérico |
C[C@@H](CO[C@@H](C)CO[C@H](C)CSC)O |
SMILES canónico |
CC(COC(C)COC(C)CSC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


